molecular formula C12H10FNOS2 B12181572 3-Ethyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one

3-Ethyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one

Cat. No.: B12181572
M. Wt: 267.3 g/mol
InChI Key: AUOZNYOKBCLGDQ-YFHOEESVSA-N
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Description

3-Ethyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and have been studied for their potential applications in medicinal chemistry. The presence of the thiazolidinone ring, along with the ethyl and fluoro-benzylidene substituents, contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde with 3-ethyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antidiabetic agent.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one is not well-documented. similar compounds exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating various biochemical pathways. The presence of the thiazolidinone ring and the fluoro-benzylidene group may contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-2-thioxothiazolidin-4-one: Lacks the fluoro-benzylidene group.

    5-(4-Fluoro-benzylidene)-2-thioxothiazolidin-4-one: Lacks the ethyl group.

    3-Methyl-5-(4-fluoro-benzylidene)-2-thioxothiazolidin-4-one: Has a methyl group instead of an ethyl group.

Uniqueness

3-Ethyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one is unique due to the combination of the ethyl and fluoro-benzylidene substituents, which may enhance its biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C12H10FNOS2

Molecular Weight

267.3 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H10FNOS2/c1-2-14-11(15)10(17-12(14)16)7-8-3-5-9(13)6-4-8/h3-7H,2H2,1H3/b10-7-

InChI Key

AUOZNYOKBCLGDQ-YFHOEESVSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=C(C=C2)F)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=S

Origin of Product

United States

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